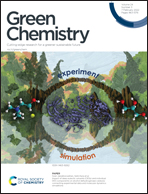An artificial enzymatic reaction cascade for a cell-free bio-system based on glycerol†
Green Chemistry Pub Date: 2014-11-04 DOI: 10.1039/C4GC01685H
Abstract
Conversion of glycerol into high-value products is of significant importance for sustainability in the biofuel industry. In this study, pyruvic acid, a central intermediate needed for the production of versatile biomolecules, was produced from glycerol without the addition of any cofactors by the cell-free bio-system composed of alditol oxidase, dihydroxy acid dehydratase, and catalase. (3R)-Acetoin was then produced at 85.5% of the theoretical yield from glycerol by α-acetolactate synthase and α-acetolactate decarboxylase. Since other biomolecules can also be produced from pyruvic acid, the cell-free bio-system might serve as a versatile bio-production platform, and support the viability of the biofuel economy.

Recommended Literature
- [1] Precise and selective macroscopic assembly of a dual lock-and-key structured hydrogel†
- [2] Fabrication of anti-freezing and self-healing nanocomposite hydrogels based on phytic acid and cellulose nanocrystals for high strain sensing applications†
- [3] Self-healing hydrogels formed in catanionic surfactant solutions†‡
- [4] Solvent-mediated crystal-to-crystal transformations from a cationic homometallic metal–organic framework to heterometallic frameworks†
- [5] Achieving near-infrared emission in platinum(ii) complexes by using an extended donor–acceptor-type ligand†
- [6] Front cover
- [7] Single ether group in a glycol-based ultra-thin layer prevents surface fouling from undiluted serum†
- [8] Polymorphism influences singlet fission rates in tetracene thin films†
- [9] Simultaneous harvesting of triplet excitons in OLEDs by both guest and host materials with an intramolecular charge-transfer feature via triplet–triplet annihilation†
- [10] Key reaction intermediates of the photochemical oxygenation of alkene sensitized by RuII–porphyrin with water by visible light†










